molecular formula C4H10ClNO B020476 O-(cyclopropylmethyl)hydroxylamine Hydrochloride CAS No. 74124-04-2

O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Cat. No.: B020476
CAS No.: 74124-04-2
M. Wt: 123.58 g/mol
InChI Key: HMMFZNBOQJOULD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methoxyamine, a related compound, is known to interact with apurinic/apyrimidinic (ap) dna damage sites .

Mode of Action

Methoxyamine, a compound structurally similar to O-(Cyclopropylmethyl)hydroxylamine Hydrochloride, has been investigated for its use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .

Biochemical Pathways

DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance . The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.43 cm/s .

Result of Action

Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death . This suggests that this compound may have a similar effect.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(cyclopropylmethyl)hydroxylamine Hydrochloride involves the reaction of cyclopropylmethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain product purity and yield. The compound is then purified and packaged under strict quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

O-(cyclopropylmethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethoxyamine Hydrochloride
  • Cyclopropylmethoxylamine Hydrochloride

Uniqueness

O-(cyclopropylmethyl)hydroxylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

O-(cyclopropylmethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFZNBOQJOULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468503
Record name O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-04-2
Record name O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclopropylmethyl-hydroxylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Reactant of Route 2
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Reactant of Route 3
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Reactant of Route 4
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Reactant of Route 5
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Reactant of Route 6
O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Customer
Q & A

Q1: What is the function of O-(cyclopropylmethyl)hydroxylamine hydrochloride in the synthesis of PD198306?

A1: this compound acts as an essential building block in the synthesis of PD198306. It reacts with an activated carboxylic acid derivative (intermediate 6 in the paper) to form a key intermediate (intermediate 11 in the paper) through a condensation reaction. This intermediate is then coupled with another key intermediate, 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid (intermediate 7), to yield the final product, PD198306 [].

Q2: Are there any advantages to using this particular synthesis route involving this compound?

A2: Yes, the research highlights several advantages of this synthetic route. The use of this compound and the optimized reaction conditions allow for:

  • Increased reaction temperature: The condensation reaction can be performed at room temperature compared to -20°C in previous methods [].
  • Reduced reaction time: The reaction time is significantly shortened to 1.5 hours compared to 23 hours in previous methods [].
  • Simplified process and higher yield: The overall process is simplified, and the yield of the condensation reaction is significantly improved to 85% [].
  • Lower cost: These improvements contribute to a more cost-effective synthesis of PD198306 [].

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